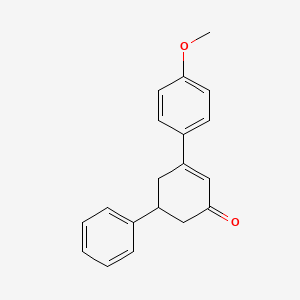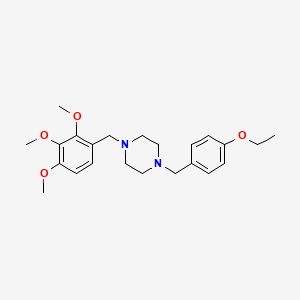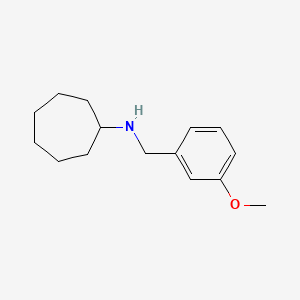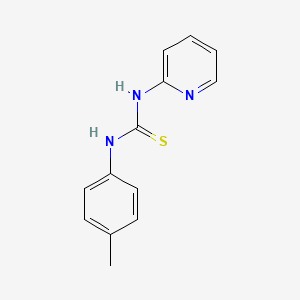![molecular formula C26H36N2O B10885888 (4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10885888.png)
(4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)[1-(bicyclo[221]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone is a complex organic compound featuring a piperidine ring substituted with a benzyl group and a bicyclo[221]hept-5-en-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction where benzyl chloride reacts with piperidine in the presence of a base such as sodium hydroxide.
Attachment of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Group: This step involves the reaction of the piperidine derivative with a bicyclo[2.2.1]hept-5-en-2-ylmethyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as acting as ligands for specific receptors or enzymes. Research into these derivatives could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound and its derivatives could be explored for their potential as drugs, particularly in the treatment of neurological disorders due to the presence of the piperidine ring, which is a common motif in many pharmaceuticals.
Industry
Industrially, the compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors in the body, altering their activity. The piperidine ring could interact with neurotransmitter receptors, while the bicyclo[2.2.1]hept-5-en-2-ylmethyl group might influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)methanone: Lacks the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, making it less complex.
(4-Benzylpiperidin-1-yl)[1-(cyclohexylmethyl)piperidin-3-yl]methanone: Similar structure but with a cyclohexylmethyl group instead of the bicyclo[2.2.1]hept-5-en-2-ylmethyl group.
Uniqueness
The presence of both the benzyl and bicyclo[2.2.1]hept-5-en-2-ylmethyl groups in (4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone provides a unique combination of steric and electronic properties, potentially leading to novel interactions in chemical and biological systems.
Properties
Molecular Formula |
C26H36N2O |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C26H36N2O/c29-26(28-13-10-21(11-14-28)15-20-5-2-1-3-6-20)24-7-4-12-27(18-24)19-25-17-22-8-9-23(25)16-22/h1-3,5-6,8-9,21-25H,4,7,10-19H2 |
InChI Key |
IIEMIRGCPDLRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2CC3CC2C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10885816.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B10885838.png)


![1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885851.png)
![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10885854.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885857.png)

![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10885865.png)
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885869.png)
![3-{(1E)-2-cyano-3-[(4-methoxy-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-chlorobenzoate](/img/structure/B10885872.png)
![(2Z)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10885873.png)

